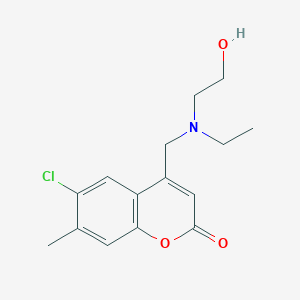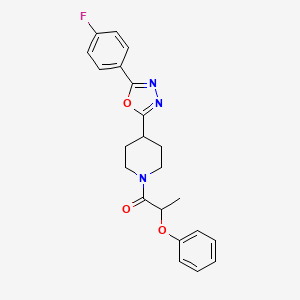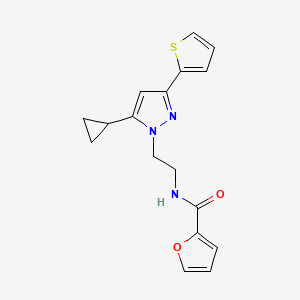
(E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Urea and Bis-Urea Derivatives Synthesis and Biological Evaluation
A study by Perković et al. (2016) introduced novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds, including derivatives with fluoro substituents, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing significant promise in drug development for breast carcinoma due to their high activity and selectivity. Urea derivatives demonstrated moderate to strong antiproliferative effects, with some showing high antioxidant activity. This research underscores the potential of urea derivatives in developing therapeutic agents for cancer treatment, with specific derivatives like the p-fluoro derivative highlighted for its efficacy against the MCF-7 cell line (Perković et al., 2016).
Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal
Another research by Bonaventure et al. (2015) characterized a selective orexin-1 receptor antagonist, highlighting its effectiveness in preventing stress-induced hyperarousal without causing hypnotic effects. This study illustrates the therapeutic potential of targeting orexin receptors in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Antioxidant and Anticholinesterase Activities of Coumarylthiazole Derivatives
Research on coumarylthiazole derivatives containing aryl urea/thiourea groups by Kurt et al. (2015) demonstrated inhibitory activities against acetylcholinesterase and butyrylcholinesterase, with certain compounds showing strong inhibition comparable or superior to galantamine. This suggests the potential of these derivatives in treating conditions like Alzheimer's disease (Kurt et al., 2015).
Multicomponent Synthesis of Quinazolines
Tonkikh et al. (2004) explored the multicomponent synthesis of octahydroquinazolines, demonstrating a method for producing derivatives with various substituents, including fluoro. These compounds' synthesis highlights the versatility of quinazoline frameworks in chemical synthesis and potential applications in medicinal chemistry (Tonkikh et al., 2004).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-fluoroaniline with 2-methoxyethyl isocyanate to form the intermediate 4-fluoro-N-(2-methoxyethyl)carbamoylaniline. This intermediate is then reacted with 2,3-dihydro-2-oxo-4-(1H)-quinazolinylidene to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-methoxyethyl isocyanate", "2,3-dihydro-2-oxo-4-(1H)-quinazolinylidene" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 2-methoxyethyl isocyanate in the presence of a base such as triethylamine to form 4-fluoro-N-(2-methoxyethyl)carbamoylaniline.", "Step 2: Reaction of 4-fluoro-N-(2-methoxyethyl)carbamoylaniline with 2,3-dihydro-2-oxo-4-(1H)-quinazolinylidene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS番号 |
899728-52-0 |
製品名 |
(E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
分子式 |
C18H17FN4O3 |
分子量 |
356.357 |
IUPAC名 |
1-(4-fluorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H17FN4O3/c1-26-11-10-23-16(14-4-2-3-5-15(14)21-18(23)25)22-17(24)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H2,20,22,24) |
InChIキー |
IATJNQPGUVJTFO-CJLVFECKSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)
![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)
![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2617713.png)


![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)
![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)
![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)
![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)
![3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2617724.png)

